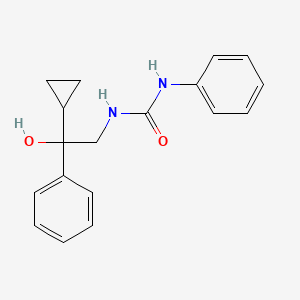

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-17(20-16-9-5-2-6-10-16)19-13-18(22,15-11-12-15)14-7-3-1-4-8-14/h1-10,15,22H,11-13H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXAMDALPYPQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea typically involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural and molecular features of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea and its analogs:

Key Observations :

Analysis :

- The antifungal activity of ’s compound is attributed to its triazole and difluorophenyl groups, which target fungal cytochrome P450 enzymes . The target compound lacks these moieties, suggesting divergent bioactivity.

- Safety: The dimethylaminopropyl analog () is classified as non-hazardous, but its toxicology remains unstudied, highlighting a common gap among urea derivatives .

Biological Activity

1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea, identified by its CAS number 1421443-09-5, is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a hydroxy group, and a phenylurea moiety. This compound has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 296.4 g/mol. Its structure can be represented as follows:

The compound's distinctive features contribute to its reactivity and potential interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites. This interaction can alter the enzyme's activity, leading to therapeutic effects.

- Receptor Modulation : The compound may also act as an agonist or antagonist at certain receptors, influencing physiological responses.

Potential Therapeutic Applications

This compound has been explored for several therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro and in vivo models.

- Anticancer Activity : Its ability to inhibit specific signaling pathways associated with cancer cell proliferation is under investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory properties | Demonstrated significant reduction in TNFα production in LPS-stimulated cells (EC50 = 18 nM) |

| Study B | Investigate anticancer effects | Showed inhibition of cancer cell proliferation with IC50 values in the nanomolar range |

| Study C | Assess enzyme inhibition | Inhibited human carbonic anhydrase II with an IC50 value of 50 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.